molecular formula C10H16 B8452172 1,4,6-Octatriene, 2,7-dimethyl-, (E)- CAS No. 61640-41-3

1,4,6-Octatriene, 2,7-dimethyl-, (E)-

Cat. No.: B8452172
CAS No.: 61640-41-3
M. Wt: 136.23 g/mol
InChI Key: PHYKXFWYIKUYFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4,6-Octatriene, 2,7-dimethyl-, (E)- is a useful research compound. Its molecular formula is C10H16 and its molecular weight is 136.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

61640-41-3

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

2,7-dimethylocta-1,4,6-triene

InChI

InChI=1S/C10H16/c1-9(2)7-5-6-8-10(3)4/h5-6,8H,1,7H2,2-4H3

InChI Key

PHYKXFWYIKUYFR-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=CCC(=C)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

10 g of 2,7-dimethyl-1,3,7-octatriene are kept at reflux temperature under argon atmosphere for 24 hours together with 25 ml of isopropanol and 0.384 g of (PhCN)2PdCl2 and 0,1 g of H3PO4. After this period 75.3% of 2,7-dimethyl-1,4,6-octatriene have been formed (GC-analysis).
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
(PhCN)2PdCl2
Quantity
0.384 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

10 g of dimethyl-1,3,7-octatriene are kept under argon atmosphere for 36 hours with 0,303 g palladium acetylacetonate, 1,4 g of tricyclohexylphosphine and 0,1 g of H3Po4. After this period, 80.3% of 2,7-dimethyl-1,4,6-octatriene have been formed (GC-analysis).
Name
dimethyl-1,3,7-octatriene
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
H3Po4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

50 ml of distilled isoprene, 1 kg of dioxane, 5 g (16.5 mmol) of palladium acetylacetonate, 23.1 g (82.5 mmol) of tricyclohexylphosphine and 1.9 g (16.5 mmol) of 85% phosphoric acid in a four-necked flask are held under reflux under an argon atmosphere until the internal temperature exceeds 90°C. 1 kg of isoprene is then added dropwise at an oil-bath temperature of 120°C in such a manner that the internal temperature does not fall below 88°C (ca 30 ml/hour) but remains in the range of 90°-95°C. After 50 hours, the isoprene addition is terminated, the product now consisting essentially of 2,7-dimethyl-1,3,7-octatriene. The mixture is left to react for a further 40 hours, the internal temperature rising to 105°-108°C. The dioxane is now removed on a rotary evaporator at 40°C/20 mm Hg. The black-coloured residual oil is steam-distilled, 780 g of distillate being obtained. The residue (trimers and polymers) amounts to 215 g. By fractional distillation of the oil on a Raschig-ring column at 63°C/10 mm Hg, there are obtained 550 g of 2,7-dimethyl-1,4,6-octatriene; nD20 =1.4885. Odour: fatty, green, soapy, terpene-like.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
23.1 g
Type
catalyst
Reaction Step One
Quantity
1.9 g
Type
catalyst
Reaction Step One
Quantity
1 kg
Type
solvent
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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